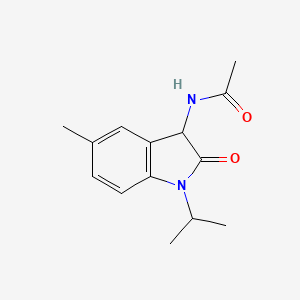![molecular formula C13H15N5O2S B4114256 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4114256.png)
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea
Vue d'ensemble
Description
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea, also known as EPNT, is a chemical compound that has been widely used in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea exerts its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea reduces inflammation and pain. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. In addition, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been found to inhibit the growth of cancer cells in vitro and in vivo. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. In addition, it has been extensively studied for its biological activities, and its mechanism of action is well understood. However, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has not been extensively studied for its toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea. One area of interest is the development of new anti-inflammatory agents based on the structure of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea. Another area of interest is the development of new anti-cancer agents that target the same pathways as N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea. In addition, more research is needed to understand the toxicity of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea and its potential side effects. Finally, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea could be further studied for its potential as an antimicrobial agent, particularly in the development of new antibiotics to combat drug-resistant bacteria.
Applications De Recherche Scientifique
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been extensively studied for its biological activities. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-(4-nitrophenyl)thiourea has also been found to have anti-microbial properties by inhibiting the growth of bacteria and fungi.
Propriétés
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-2-17-8-7-11(16-17)9-14-13(21)15-10-3-5-12(6-4-10)18(19)20/h3-8H,2,9H2,1H3,(H2,14,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHXQBNZTAMHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-(4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxy-4-nitrophenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4114189.png)
![N-[4-(1-benzyl-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B4114195.png)
![1-[1-benzoyl-3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B4114199.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4114205.png)
![1-(4-methylphenyl)-5-oxo-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4114212.png)

![diethyl 5-[({2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4114223.png)
![N-(2,4-difluorophenyl)-2-[(2,4-dimethoxyphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4114229.png)
![N-butyl-2-{[N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl]amino}benzamide](/img/structure/B4114233.png)
![N-{1-[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B4114239.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4114241.png)

![4-({[(3-acetylphenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4114262.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4114273.png)